molecular formula C12H16Cl2N4O B2764460 (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride CAS No. 2137135-74-9

(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2764460
CAS No.: 2137135-74-9
M. Wt: 303.19
InChI Key: MZUDNKFYUVOPTQ-NKRBYZSKSA-N
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Description

(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a phenyl-1H-1,2,4-triazol group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and phenyl-1H-1,2,4-triazole.

    Key Steps:

    Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride would involve:

    Large-Scale Reactors: Utilizing batch or continuous flow reactors to handle large volumes.

    Optimization of Yield and Purity: Employing techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

    Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and waste products safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially altering the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones or carboxylic acids derived from the hydroxyl group.

    Reduction Products: Reduced triazole derivatives or phenyl ring hydrogenation products.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral molecules.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding Studies: Its structure allows it to interact with various proteins, facilitating research into protein-ligand interactions.

Medicine

    Drug Development: As a scaffold, it can be modified to develop new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Its derivatives may be used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: The base compound without the dihydrochloride salt.

    (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-one: A ketone derivative.

    (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-amine: An amine derivative.

Uniqueness

    Chirality: The specific (3R,5S) configuration imparts unique stereochemical properties.

    Functional Groups: The combination of the triazole and pyrrolidine rings with a phenyl group provides a versatile scaffold for further modification.

    Solubility: The dihydrochloride salt form enhances solubility in aqueous environments, which is beneficial for biological applications.

This comprehensive overview highlights the significance of (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride in various fields, from synthetic chemistry to potential medical applications

Properties

IUPAC Name

(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c17-9-6-10(13-7-9)12-14-11(15-16-12)8-4-2-1-3-5-8;;/h1-5,9-10,13,17H,6-7H2,(H,14,15,16);2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUDNKFYUVOPTQ-NKRBYZSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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